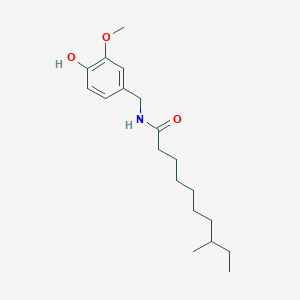

Dihydro Homocapsaicin II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

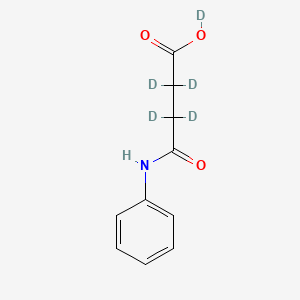

Dihydro Homocapsaicin II is a capsaicinoid, a class of compounds found in chili peppers. It is an analog and congener of capsaicin, the compound responsible for the pungency of chili peppers. This compound is known for its lipophilic nature and is a colorless to pale yellow crystalline or powdery substance. It has a molecular formula of C19H31NO3 and a molecular weight of 321.45 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Homocapsaicin II typically involves the hydrogenation of Homocapsaicin. The process includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the selective reduction of the double bond in Homocapsaicin without affecting other functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and consistent production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Análisis De Reacciones Químicas

Types of Reactions

Dihydro Homocapsaicin II undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones and other oxidized derivatives.

Reduction: The compound can be further reduced under specific conditions to yield fully saturated analogs.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully saturated analogs.

Substitution: Various substituted amides and aromatic derivatives.

Aplicaciones Científicas De Investigación

Dihydro Homocapsaicin II has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity and properties of capsaicinoids.

Biology: Investigated for its effects on cellular processes and its potential as a bioactive compound.

Medicine: Explored for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of self-defense sprays and as a bioactive ingredient in cosmetics.

Mecanismo De Acción

Dihydro Homocapsaicin II exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the opening of the ion channel, allowing the influx of calcium ions (Ca2+) and sodium ions (Na+). This results in the depolarization of sensory neurons and the transmission of pain signals .

Comparación Con Compuestos Similares

Dihydro Homocapsaicin II is compared with other capsaicinoids such as:

Capsaicin: The most well-known capsaicinoid, with higher pungency and similar biological activities.

Dihydrocapsaicin: Similar in structure but differs in the position of the double bond.

Nordihydrocapsaicin: Less pungent and has a shorter carbon chain.

Homodihydrocapsaicin: Similar structure but with different saturation levels.

This compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its analogs.

Propiedades

Fórmula molecular |

C19H31NO3 |

|---|---|

Peso molecular |

321.5 g/mol |

Nombre IUPAC |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide |

InChI |

InChI=1S/C19H31NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h11-13,15,21H,4-10,14H2,1-3H3,(H,20,22) |

Clave InChI |

GOBFKCLUUUDTQE-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)

![1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one](/img/structure/B13406437.png)

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)

![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)

![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)

![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)